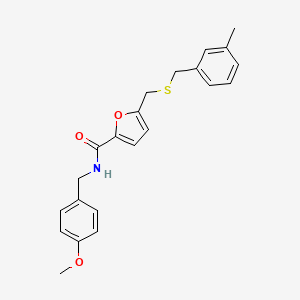

N-(4-methoxybenzyl)-5-(((3-methylbenzyl)thio)methyl)furan-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-5-[(3-methylphenyl)methylsulfanylmethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3S/c1-16-4-3-5-18(12-16)14-27-15-20-10-11-21(26-20)22(24)23-13-17-6-8-19(25-2)9-7-17/h3-12H,13-15H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQWHJNXFWURBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSCC2=CC=C(O2)C(=O)NCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxybenzyl)-5-(((3-methylbenzyl)thio)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes available data on its biological activity, including case studies, research findings, and relevant data tables.

- Molecular Formula : C22H23NO3S

- Molecular Weight : 381.49 g/mol

- CAS Number : 476435-13-9

Biological Activity Overview

Research indicates that compounds with furan and carboxamide moieties exhibit a range of biological activities, including anticancer and antiviral properties. The specific compound has been evaluated for its efficacy against various cancer cell lines and its potential antiviral effects.

Anticancer Activity

-

In Vitro Studies :

- This compound has shown promising results in inhibiting the proliferation of several cancer cell lines. A study highlighted the compound's ability to induce apoptosis in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells, demonstrating a dose-dependent response .

- The compound exhibited growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer cell lines, indicating strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action :

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other compounds:

| Compound Name | Activity Type | Cell Line Tested | GI50/EC50 Value |

|---|---|---|---|

| This compound | Anticancer | MCF-7, U-937 | Nanomolar range |

| 2,5-dimethyl-N-(2-(benzyl)thio)ethyl)furan-3-carboxamide | Antiviral | H5N1 virus | EC50 = 1.25 μM |

| Doxorubicin | Anticancer | MCF-7 | Varies (standard reference) |

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the compound's effects on neuroblastoma and glioblastoma cell lines. It reported that this compound had lower lethal concentrations compared to traditional therapies, suggesting its potential as a novel therapeutic agent .

- Antiviral Research : Although specific case studies on this compound are scarce, related derivatives have been explored for their antiviral properties. The structural modifications of furan-based compounds have been linked to enhanced selectivity and potency against viral targets .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to N-(4-methoxybenzyl)-5-(((3-methylbenzyl)thio)methyl)furan-2-carboxamide exhibit significant anticancer properties. For instance, studies have highlighted the potential of methoxy-substituted benzoyl derivatives as novel anticancer agents, suggesting that modifications to the benzyl moiety can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Activity

The presence of sulfur in the structure may impart antimicrobial properties. Compounds containing thiomethyl groups have been shown to possess antibacterial and antifungal activities, making this compound a candidate for further investigation in infectious disease therapies .

Neuroprotective Effects

Preliminary studies suggest that derivatives of furan compounds can exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The specific mechanism may involve antioxidant activity and modulation of neuroinflammatory pathways .

Safety Assessments

Toxicological evaluations are essential for understanding the safety profile of this compound. Initial assessments indicate low genotoxicity and minimal risk for skin sensitization at typical exposure levels . Further studies are necessary to establish a comprehensive safety profile.

Environmental Impact

Environmental assessments of similar compounds have shown that they do not pose significant risks under controlled usage conditions, suggesting that this compound may also be environmentally safe if used responsibly .

Case Study 1: Anticancer Efficacy Evaluation

A recent study evaluated the anticancer efficacy of methoxy-substituted compounds against breast cancer cell lines. Results indicated that modifications to the benzyl group significantly enhanced cytotoxic effects compared to non-substituted analogs. The study utilized MTT assays to quantify cell viability and apoptosis markers to assess mechanisms of action .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiomethyl derivatives. The study employed disk diffusion methods against various bacterial strains, revealing promising inhibitory effects, particularly against Gram-positive bacteria. These findings support further exploration into the therapeutic applications of this compound in treating infections caused by resistant strains .

Q & A

Q. What are the established synthetic routes for N-(4-methoxybenzyl)-5-(((3-methylbenzyl)thio)methyl)furan-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carboxamide coupling between furan-2-carboxylic acid derivatives and substituted benzylamines. For example, analogous compounds (e.g., benzofuran-2-carboxamides) are prepared using EDCl/HOBt-mediated coupling of carboxylic acids with amines in DMF at 0–25°C, achieving yields of 40–67% . Optimization of solvent (e.g., DMF vs. THF) and stoichiometric ratios (e.g., 1.2:1 acid-to-amine) can mitigate side reactions like hydrolysis. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the furan ring protons (δ 6.2–7.5 ppm), methoxy group (δ ~3.8 ppm), and thioether methylene (δ ~4.2 ppm). Coupling constants (e.g., J = 3.5–4.0 Hz for furan protons) confirm substitution patterns .

- HRMS : Exact mass analysis (e.g., [M+H]+) validates molecular formula, with deviations <2 ppm indicating purity .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves stereochemistry and confirms bond lengths/angles (e.g., C–S bond: ~1.8 Å) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO and DCM; poorly soluble in water. Pre-saturation studies in PBS (pH 7.4) at 25°C show <0.1 mg/mL solubility, necessitating stock solutions in DMSO .

- Stability : Stable at –20°C under inert gas (N2/Ar) for >6 months. Degradation occurs at >100°C (TGA data), with hydrolytic susceptibility at extreme pH (<3 or >10) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model binding to targets (e.g., GPCRs or kinases). The methoxy and thioether groups often form hydrophobic interactions, while the carboxamide engages in hydrogen bonding .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate stable ligand-receptor complexes .

Q. What strategies resolve contradictions in reported bioactivity data for structurally related carboxamides?

- Methodological Answer :

- Meta-Analysis : Compare IC50 values across studies (e.g., anti-inflammatory vs. antimicrobial assays). Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) .

- Dose-Response Validation : Reproduce assays with standardized protocols (e.g., CellTiter-Glo for cytotoxicity) and control for batch-to-batch compound variability .

Q. How does the compound’s regioselectivity in nucleophilic substitution reactions compare to analogs with modified aryl groups?

- Methodological Answer :

- Kinetic Studies : Monitor reactions via HPLC to compare substitution rates at the furan C5 vs. benzyl positions. Electron-donating groups (e.g., 4-methoxy) enhance electrophilicity at the thioether methylene, favoring C–S bond cleavage .

- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton exchange in reaction intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.